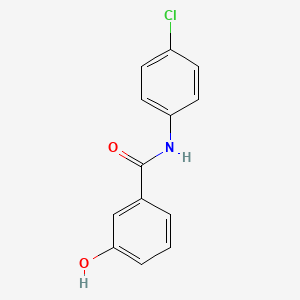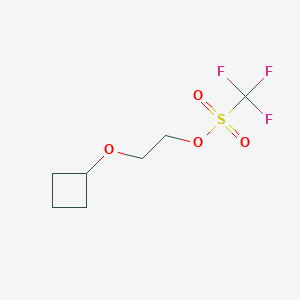
2-Cyclobutoxyethyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutoxyethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H11F3O4S. It is known for its use in various chemical reactions and as a reagent in organic synthesis. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxyethyl trifluoromethanesulfonate typically involves the reaction of cyclobutyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the anhydride. The general reaction scheme is as follows:
Cyclobutyl alcohol+Trifluoromethanesulfonic anhydride→2-Cyclobutoxyethyl trifluoromethanesulfonate+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclobutoxyethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Acylation: The trifluoromethanesulfonate group can act as a catalyst in acylation reactions, facilitating the formation of acylated products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions typically yield substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutoxyethyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of specialty materials with unique properties.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of 2-Cyclobutoxyethyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. The electron-withdrawing nature of the trifluoromethanesulfonate group also enhances the reactivity of the compound in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2-(Trimethylsilyl)ethyl trifluoromethanesulfonate
- 2-(Cyclohexyloxy)ethyl trifluoromethanesulfonate
Uniqueness
2-Cyclobutoxyethyl trifluoromethanesulfonate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the cyclobutyl group can influence the reactivity and selectivity of the reactions.
Eigenschaften
Molekularformel |
C7H11F3O4S |
|---|---|
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
2-cyclobutyloxyethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H11F3O4S/c8-7(9,10)15(11,12)14-5-4-13-6-2-1-3-6/h6H,1-5H2 |
InChI-Schlüssel |
BKNAEHBJQXRGIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OCCOS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


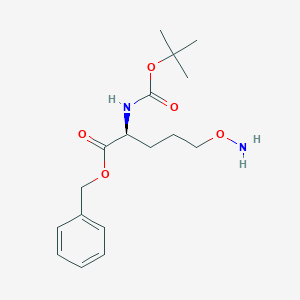

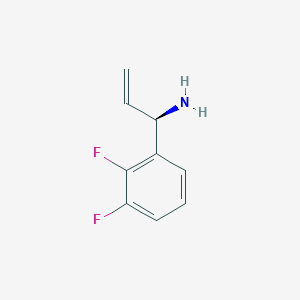

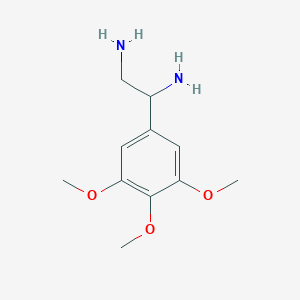


![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)

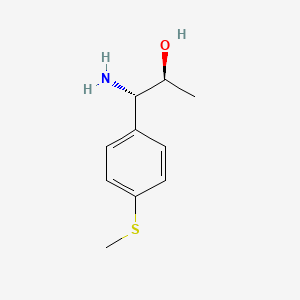
![Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride](/img/structure/B13052020.png)
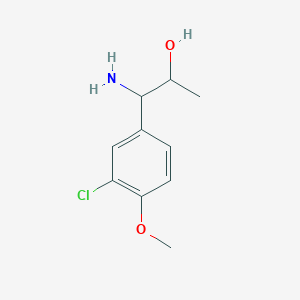
![(1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052031.png)
